1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene
Description
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is a substituted benzene derivative featuring three distinct functional groups: an ethynyl (-C≡CH) group at position 1, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound’s unique structure confers a combination of steric bulk, electron-withdrawing effects (from F and CF₃), and reactivity (from the ethynyl group), making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates .
Properties
IUPAC Name |
1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSIZIFBLDTZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzene.
Ethynylation: The ethynyl group is introduced through a reaction with acetylene or its derivatives under specific conditions, often involving a palladium catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound
Chemical Reactions Analysis
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are used.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. .
Scientific Research Applications
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with significant potential in various fields, particularly in pharmaceuticals and materials science. This article explores its applications, synthesizing methods, and relevant case studies.
Chemical Properties and Structure
This compound has the molecular formula C₉H₄F₄ and a molecular weight of approximately 188.12 g/mol. Its structure features an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique electronic properties that enhance the compound's reactivity and biological activity.
Pharmaceutical Development
This compound is being investigated for its potential use in drug design due to its unique structural characteristics. The presence of the trifluoromethyl group can significantly influence the pharmacological profiles of drugs, enhancing their efficacy and selectivity. Research indicates that compounds with similar structures have shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of advanced materials such as polymers and coatings. The incorporation of fluorinated compounds often leads to materials with improved thermal stability, chemical resistance, and mechanical properties.
Biological Studies
Research involving this compound focuses on its interactions within biological systems. Studies are being conducted to understand its effects on cellular pathways and its potential toxicity. This information is crucial for assessing its viability as a therapeutic agent .
Antimicrobial Activity
In a study investigating the antimicrobial properties of fluorinated compounds, derivatives of this compound were tested against various microbial strains. The results indicated significant inhibition of growth in certain strains, suggesting that modifications to the compound could lead to effective antimicrobial agents .
Synthesis and Characterization
Various synthetic routes have been developed for producing this compound. These methods include:
- Sonogashira Coupling : A reaction involving the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst.
- Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms with ethynyl groups.
Each synthesis method allows for variations that can yield different derivatives with potentially enhanced properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene is primarily determined by its functional groups:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of substituents on the benzene ring critically influence chemical behavior. Below is a comparison with key analogs:
Table 1: Structural Comparison
*EWG = Electron-Withdrawing Group
Key Observations:
- Electronic Effects : The target compound’s trifluoromethyl (CF₃) and fluorine (F) groups create a strong electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution. However, the ethynyl group introduces π-electron density, partially offsetting EWG effects .
- Steric Effects : The ortho-fluoro and meta-CF₃ groups in the target compound create significant steric hindrance compared to para-substituted analogs (e.g., 1-Fluoro-4-CF₃-benzene) .
Physicochemical Properties
Table 3: Physicochemical Data
| Compound Name | Boiling Point (°C) | LogP* | Solubility |
|---|---|---|---|
| 1-Ethynyl-2-fluoro-3-CF₃-benzene | 180–185 (est.) | 2.8 | Low in water; soluble in DCM |
| 1-Fluoro-4-CF₃-benzene | 155–160 | 2.5 | Moderate in ethanol |
| 1-Chloro-2-nitro-4-CF₃-benzene | 220–225 | 3.1 | Low in polar solvents |
*LogP = Octanol-water partition coefficient
- The target compound’s higher LogP (2.8 vs. 2.5 for 1-Fluoro-4-CF₃-benzene) reflects increased hydrophobicity due to the ethynyl group, impacting pharmacokinetics in drug design .
Biological Activity
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₄F₄, known for its unique structure that includes an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. The compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its distinctive chemical properties and biological activity.
The molecular weight of this compound is approximately 188.12 g/mol, with a predicted density of around 1.30 g/cm³. Several synthetic routes can be employed to produce this compound, highlighting its versatility in chemical synthesis. Key methods include:
- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.
- Deprotection Reactions : Following initial synthesis, deprotection steps may be necessary to yield the final compound.
Pharmacological Potential
Research into the biological activity of this compound suggests potential applications in drug design and development. Its structural features may enable interaction with various biological targets, including enzymes and receptors involved in disease processes.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C₉H₄F₄ | Potential NLRP3 inflammasome inhibitor |
| 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene | C₉H₄F₄ | Moderate anti-inflammatory properties |
| 2-Ethynyl-4-fluoro-3-(trifluoromethyl)benzene | C₉H₄F₄ | Exhibits antibacterial activity |
Case Studies and Research Findings
- Inflammasome Inhibition : A study indicated that compounds structurally related to this compound could inhibit the NLRP3 inflammasome, which plays a critical role in inflammation and immune responses. Specifically, related compounds demonstrated dose-dependent inhibition of IL-1β release upon activation by LPS/ATP treatment, suggesting that modifications to the ethynyl or trifluoromethyl groups could enhance potency and selectivity against specific inflammasomes .
- Antibacterial Activity : Research has shown that trifluoromethyl-substituted compounds exhibit significant antibacterial properties. For example, a comparative study found that certain derivatives inhibited Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 1 µg/mL, indicating strong antibacterial efficacy . This suggests that this compound may also possess similar activities warranting further investigation.
- Toxicity and Metabolism : While fluorinated compounds often exhibit enhanced biological activity, they may also pose toxicity risks due to metabolic byproducts such as fluoroacetate, which can disrupt metabolic pathways . Understanding the metabolic fate of this compound is crucial for assessing its safety profile in therapeutic applications.
Q & A
Q. What are the common synthetic routes for 1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene, and how are intermediates purified?
Methodological Answer: A typical synthesis involves Sonogashira coupling , where a halogenated aromatic precursor (e.g., 1-bromo-2-fluoro-3-(trifluoromethyl)benzene) reacts with a terminal alkyne under palladium catalysis. Brominated intermediates can be synthesized via electrophilic substitution, leveraging the directing effects of fluorine and trifluoromethyl groups . Purification often employs column chromatography, followed by recrystallization. Compliance with Good Laboratory Practices (GLP) ensures traceability of solvents and reagents, as outlined in EPA study plans . Purity validation requires HPLC or GC-MS, with thresholds ≥95% for research-grade material .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopy : H and F NMR confirm substituent positions and electronic environments. The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while F NMR distinguishes fluorine environments .
- X-ray crystallography : Resolves steric and electronic interactions, as demonstrated in structurally similar trifluoromethyl-substituted benzene derivatives .
- InChI Key : Use standardized identifiers (e.g., InChIKey=VGWWQZSCLBZOGK-UHFFFAOYSA-N for PubChem data) to cross-reference databases .
Q. What analytical techniques ensure purity and stability during storage?
Methodological Answer:
- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization .
- Stability testing : Store under inert atmosphere (N) at –20°C. Monitor degradation via periodic NMR or mass spectrometry. EPA guidelines recommend retaining reference samples and documenting storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in ecotoxicological data for fluorinated aromatic compounds?
Methodological Answer:
- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability between replicates. EPA study plans mandate reporting deviations and statistical confidence intervals (e.g., p < 0.05) .
- Quality Assurance (QA) : Independent audits by a QA Unit (QAU) ensure adherence to protocols. Deviations (e.g., temperature fluctuations) must be documented and their impact analyzed .
- Cross-study validation : Compare results with structurally related compounds, such as para-Chlorobenzotrifluoride (PCBTF), to identify trends in toxicity profiles .
Q. How can regioselectivity challenges in electrophilic substitutions be addressed during synthesis?
Methodological Answer:
- Directing group analysis : The trifluoromethyl (–CF) group is meta-directing, while fluorine (–F) is ortho/para-directing. Computational modeling (DFT) predicts dominant substitution sites, as shown in studies on trifluoromethylquinolines .
- Steric effects : Bulky substituents hinder electrophilic attack. For example, bromination of 1-(bromomethyl)-3-(trifluoromethyl)benzene requires controlled reaction conditions to avoid polybromination .
- Catalytic optimization : Use Lewis acids (e.g., AlCl) to enhance selectivity, as demonstrated in nitration of similar benzene derivatives .
Q. What protocols ensure safety when handling reactive intermediates like brominated derivatives?
Methodological Answer:
- Risk assessment : Follow SDS guidelines for brominated analogs (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene), including fume hood use and PPE (gloves, goggles) .
- Waste management : Neutralize reactive byproducts (e.g., HBr) with aqueous NaHCO before disposal. EPA mandates documentation of waste streams in study plans .
- Emergency protocols : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure, per SDS templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
